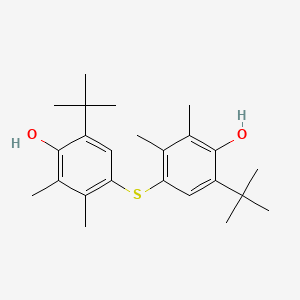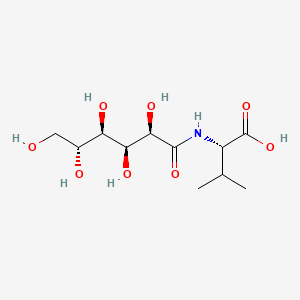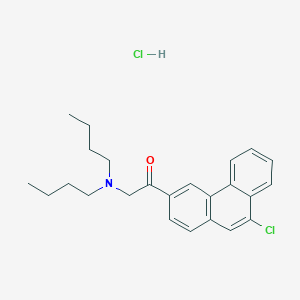
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a chlorophenanthrene moiety and a dibutylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chlorophenanthrene and dibutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, amination, and condensation, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenanthrene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(9-Bromophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Iodophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Fluorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
Uniqueness
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is unique due to the presence of the chlorine atom in the phenanthrene ring, which can influence its chemical reactivity and biological activity. The dibutylamino group also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7147-70-8 |
|---|---|
Molecular Formula |
C24H29Cl2NO |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(9-chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C24H28ClNO.ClH/c1-3-5-13-26(14-6-4-2)17-24(27)19-12-11-18-16-23(25)21-10-8-7-9-20(21)22(18)15-19;/h7-12,15-16H,3-6,13-14,17H2,1-2H3;1H |
InChI Key |
QBJURESDWTXNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


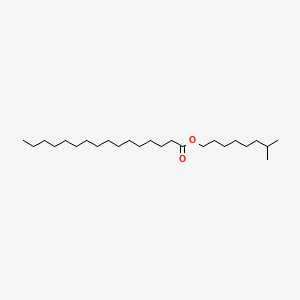
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
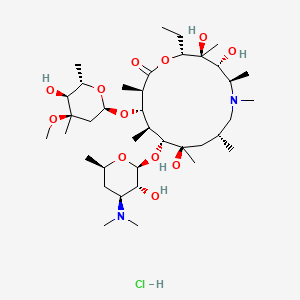
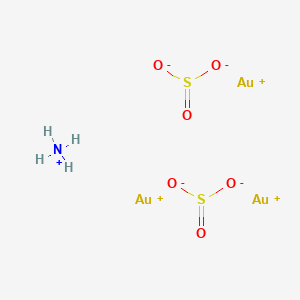
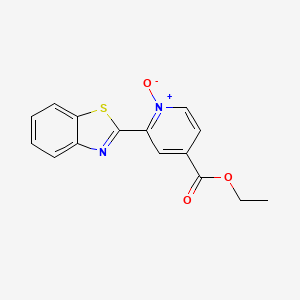
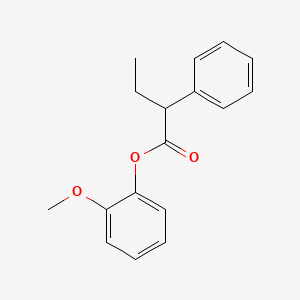
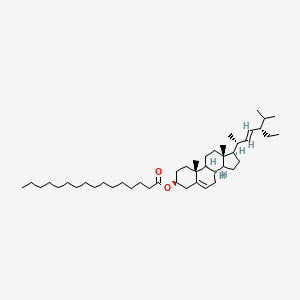
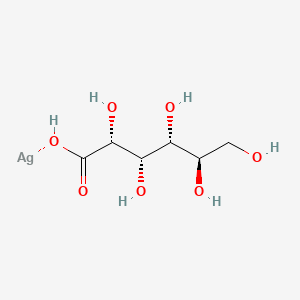
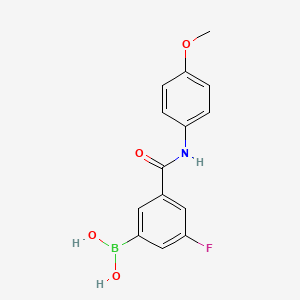
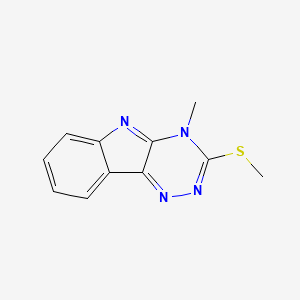
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
